(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and an octyl chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-octyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazolidinone ring.
Reduction: Reduced forms of the pyrazole or thiazolidinone moieties.
Substitution: Substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its unique structure and biological activity suggest it could be useful in treating various diseases, including infections and cancer.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one lies in its octyl chain, which imparts distinct physicochemical properties. This structural feature may enhance its solubility, stability, and biological activity compared to similar compounds with shorter alkyl chains.
Properties
CAS No. |
623940-35-2 |
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Molecular Formula |
C27H29N3OS2 |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3OS2/c1-2-3-4-5-6-13-18-29-26(31)24(33-27(29)32)19-22-20-30(23-16-11-8-12-17-23)28-25(22)21-14-9-7-10-15-21/h7-12,14-17,19-20H,2-6,13,18H2,1H3/b24-19- |
InChI Key |
ZPUDENWDZVXBGA-CLCOLTQESA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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